3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one
Description
3-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one is a quinazolinone derivative featuring a unique ethyl-linked 2-oxoimidazolidinyl substituent. The target compound’s structure includes a cyclic urea moiety (2-oxoimidazolidinyl), which may enhance hydrogen-bonding interactions in biological systems.
Properties
Molecular Formula |
C13H12N4O3 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C13H12N4O3/c18-11(17-6-5-14-13(17)20)7-16-8-15-10-4-2-1-3-9(10)12(16)19/h1-4,8H,5-7H2,(H,14,20) |
InChI Key |
QCMAQECCPXKSLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of quinazolinone derivatives with imidazolidinone intermediates under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may result in more saturated compounds .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities:
1. Anticonvulsant Properties
- Research indicates that this compound acts as a positive allosteric modulator of the gamma-aminobutyric acid A receptor, suggesting potential therapeutic applications in treating epilepsy and other neurological disorders.
2. Antibacterial Activity
- Quinazolinone derivatives have shown significant antibacterial properties. For instance, compounds structurally related to 3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one have been tested against various gram-positive and gram-negative bacteria, demonstrating effective antimicrobial activity .
3. Anticancer Activity
- The compound's structural features allow it to interact with biological targets involved in cancer progression. Studies have highlighted its potential in affecting cell lines associated with different types of cancer .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct biological profiles based on variations in substituents. The following table summarizes some related compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 7-fluoro-3-[2-(2-oxoimidazolidinyl)ethyl]quinazolin-4(3H)-one | Structure | Anticonvulsant | Fluorine substitution enhances lipophilicity |
| 4(3H)-Quinazolinone, 2-methyl | Structure | Antimicrobial | Methyl group influences solubility |
| 2-methyl-3-[2-(2-oxo-imidazolidinyl)ethyl]-3H-quinozalin | Structure | Anticancer | Methyl substitution alters pharmacokinetics |
This comparison highlights how structural modifications can lead to varying pharmacological effects, emphasizing the unique potential of 3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one.
Case Studies
Case Study 1: Anticonvulsant Activity
A study demonstrated that derivatives of this quinazolinone exhibited significant anticonvulsant effects in animal models, showcasing their potential for developing new epilepsy treatments. The mechanism of action was linked to modulation of GABA receptors, enhancing inhibitory neurotransmission.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related quinazolinones against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited potent antibacterial activity, suggesting their utility in combating resistant bacterial strains .
Case Study 3: Anticancer Properties
In vitro studies assessed the anticancer effects of this compound on various cancer cell lines. The findings revealed significant cytotoxicity against specific cancer types, warranting further exploration into its mechanisms and therapeutic applications .
Mechanism of Action
The mechanism of action of 3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related quinazolinone derivatives, focusing on substituents, synthetic routes, and inferred properties.
Structural Differences and Molecular Properties
Key Observations:
- Its 2-oxoimidazolidinyl group distinguishes it from thiazolidinone or imidazole-containing analogs .
- Molecular Weight : The target’s lower molecular weight (~272) compared to (302.76) and (351.38) may improve bioavailability.
Target Compound (Inferred):
While direct synthesis details are unavailable, and suggest plausible routes:
Condensation: Reacting 2-oxoimidazolidine derivatives with a quinazolinone precursor under basic conditions (e.g., Et₃N in THF) .
Reduction : Use of NaBH₄ to reduce intermediate ketones, as seen in analogs .
Analogs:
- Compound : Likely synthesized via alkylation of 2-methylquinazolin-4(3H)-one with a 2-oxoimidazolidinyl-ethyl halide.
- Compound : Formed through imino-thiazolidinone condensation, achieving 62% yield .
- Compound : Derivatives with trifluoromethyl groups were synthesized via Suzuki coupling (yields 56–88%) .
Yield and Purity:
- Yields for quinazolinone derivatives range widely: 55–88% in , 59–67% in . The target compound’s synthesis would likely require optimization to match these ranges.
- Purity >97% (via HPLC) is achievable, as demonstrated in .
Biological Activity
3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one is a compound of interest due to its potential biological activities. This quinazolinone derivative has been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
The molecular formula of 3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one is with a molecular weight of approximately 273.291 g/mol. Its structure includes a quinazolinone core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. The compound's activity was evaluated against various bacterial and fungal strains using the broth microdilution method.
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one | Staphylococcus aureus | 16 |
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | 64 | |
| Candida albicans | 32 |
The results suggest that the compound demonstrates moderate to good activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against Candida species .
Anti-inflammatory Activity
In addition to its antimicrobial properties, 3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one has shown potential anti-inflammatory effects. A study assessed its ability to inhibit protein denaturation, a marker for anti-inflammatory activity.
Table 2: Anti-inflammatory Activity
| Concentration (µg/mL) | % Inhibition of Protein Denaturation |
|---|---|
| 50 | 42.85 |
| 100 | 60.71 |
| 200 | 78.00 |
Anticancer Activity
Emerging studies have also explored the anticancer properties of quinazolinone derivatives. The compound was tested in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Table 3: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings suggest that the compound may induce apoptosis in cancer cells, highlighting its potential as a lead compound for further development in cancer therapy .
Case Studies
Several case studies have highlighted the pharmacological potential of similar quinazolinone derivatives. For instance, compounds with structural similarities have been reported to exhibit enhanced bioactivity when modified with different substituents, suggesting that further structural optimization could improve efficacy .
Q & A
Basic: What synthetic strategies are commonly employed to prepare quinazolin-4(3H)-one derivatives like 3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one?
Answer:
Synthesis typically involves cyclization reactions or nucleophilic substitution on pre-formed quinazolinone cores. For example:
- Cyclization of benzoxazinone derivatives : Reacting benzoxazinones with hydrazine hydrate under reflux yields 3-amino-substituted quinazolinones (e.g., 60–75% yield for 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one) .
- Nucleophilic substitution : Functionalizing the quinazolinone core with amines, thiols, or other nucleophiles in solvents like THF or DMF allows introduction of diverse substituents (e.g., arylidene-thiazolidinone moieties) .
- Multi-step protocols : Reactions may involve intermediates like 4-chlorobenzaldehyde and methyl thioacetate, followed by hydrogenation steps, as seen in related compounds .
Advanced: How can molecular docking and computational modeling guide the design of quinazolinone derivatives with enhanced bioactivity?
Answer:
Molecular docking studies predict binding interactions between quinazolinones and target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Key steps include:
- Protein preparation : Retrieve crystal structures from databases (e.g., PDB) and optimize hydrogen bonding networks.
- Ligand optimization : Generate 3D conformations of derivatives and dock them into active sites using software like AutoDock Vina.
- Binding affinity analysis : Prioritize compounds with favorable ΔG values and interactions (e.g., hydrogen bonds with catalytic residues) .
For example, derivatives with electron-withdrawing groups (e.g., -NO₂) showed stronger binding to inflammatory targets in silico, guiding synthetic prioritization .
Basic: What safety protocols are critical when handling quinazolinone derivatives in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear gloves, lab coats, and safety goggles to prevent skin/eye contact (required for compounds like 3-amino-2-phenoxymethyl-3H-quinazolin-4-one) .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, especially for thioquinazolinones .
- Emergency measures : Immediate rinsing with water for accidental exposure and adherence to SDS guidelines for spill management .
Advanced: How can researchers resolve contradictions in biological activity data across quinazolinone derivatives?
Answer:
Discrepancies may arise from structural variations, assay conditions, or pharmacokinetic factors. Mitigation strategies include:
- Comparative structural analysis : Map substituent effects (e.g., 2-phenyl vs. 2-thio groups) on activity using QSAR models .
- Assay standardization : Control variables like solvent (DMSO concentration), cell lines, and incubation times.
- Meta-analysis : Pool data from multiple studies (e.g., anti-inflammatory IC₅₀ values) to identify trends obscured by small sample sizes .
For instance, 2-thio derivatives often show higher antibacterial activity than oxo-analogs due to enhanced membrane permeability .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing quinazolin-4(3H)-one derivatives?
Answer:
- X-ray crystallography : Resolves stereochemistry and confirms core structure (e.g., ethanol solvate of 3-(2-amino-1-methyl-4-oxo-imidazol-5-yl)indolin-2-one) .
- NMR spectroscopy :
- IR spectroscopy : Detects functional groups (e.g., C=O stretches at 1700–1750 cm⁻¹) .
Advanced: What strategies optimize the pharmacokinetic profile of quinazolinone derivatives for in vivo studies?
Answer:
- Lipophilicity modulation : Introduce polar groups (e.g., -OH, -NH₂) to improve solubility without compromising permeability (logP < 3 recommended) .
- Metabolic stability : Replace labile esters with amides or heterocycles to reduce hepatic clearance .
- Prodrug approaches : Mask acidic/basic groups (e.g., as ethyl esters) to enhance oral bioavailability .
For example, 3-[(5-arylidene-4-oxo-thiazolidin-2-ylidene)amino] derivatives exhibited prolonged half-lives due to reduced CYP450 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
